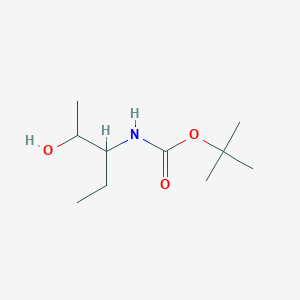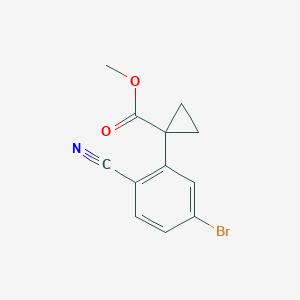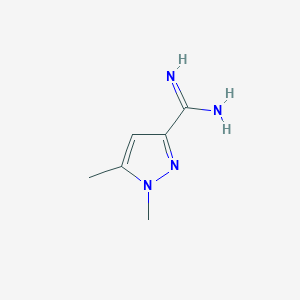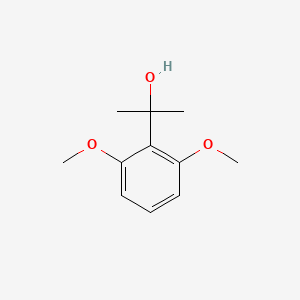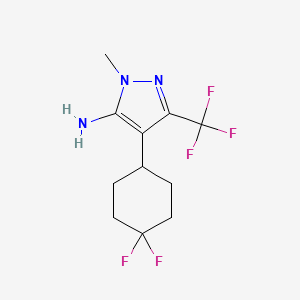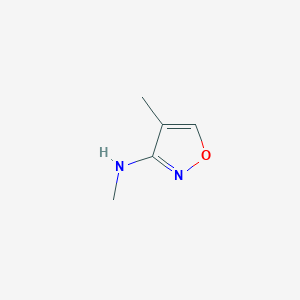
Methyl 6-(azetidin-3-yl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an azetidine group at the 6-position and a carboxylate ester group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(azetidin-3-yl)pyridine-3-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Azetidine Group: The azetidine group can be introduced via nucleophilic substitution reactions. For example, a halogenated pyridine derivative can react with azetidine under basic conditions to form the desired product.
Esterification: The carboxylic acid group at the 3-position of the pyridine ring can be esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of methyl 6-(azetidin-3-yl)pyridine-3-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.
化学反应分析
Types of Reactions
Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the pyridine ring to a piperidine ring.
Substitution: The azetidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or piperidine derivatives.
科学研究应用
Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and infections.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
作用机制
The mechanism of action of methyl 6-(azetidin-3-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine group may enhance binding affinity and specificity, while the pyridine ring can participate in π-π interactions with aromatic residues in the target protein. The ester group may undergo hydrolysis to release the active carboxylic acid form, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
Methyl 6-(pyrrolidin-3-yl)pyridine-3-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Methyl 6-(piperidin-3-yl)pyridine-3-carboxylate: Contains a piperidine ring, offering different steric and electronic properties.
Methyl 6-(azetidin-3-yl)nicotinate: Similar structure but with a nicotinic acid ester instead of a pyridine carboxylate.
Uniqueness
Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
属性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
methyl 6-(azetidin-3-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)7-2-3-9(12-6-7)8-4-11-5-8/h2-3,6,8,11H,4-5H2,1H3 |
InChI 键 |
GATWQYOLHUAWAG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=C(C=C1)C2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


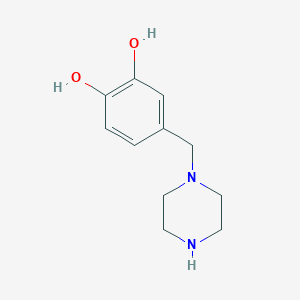

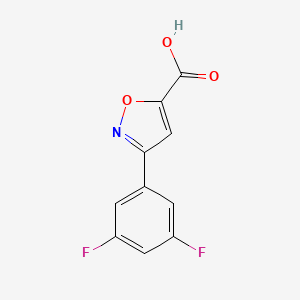
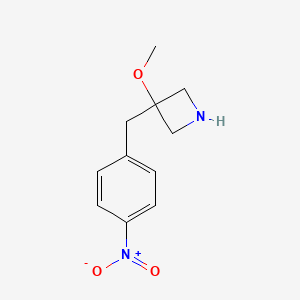

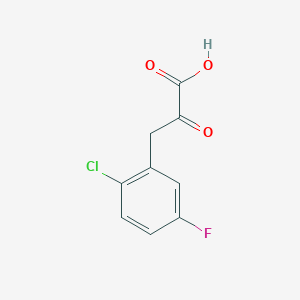
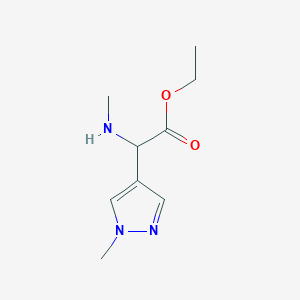
![rac-[(1R,2R)-2-(5-methylfuran-2-yl)cyclopropyl]methanamine,trans](/img/structure/B15319754.png)
